4-(1,3-benzoxazol-2-yl)-N-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxamide
Description
4-(1,3-Benzoxazol-2-yl)-N-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound characterized by its benzoxazole and piperazine functional groups
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-13-6-7-14(25-13)12-19-17(23)21-8-10-22(11-9-21)18-20-15-4-2-3-5-16(15)24-18/h2-7H,8-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXRFHXONGFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazoles or piperazines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
This compound is unique due to its specific structural features, such as the presence of both benzoxazole and piperazine rings. Similar compounds include other benzoxazole derivatives and piperazine-based compounds, but this particular structure offers distinct advantages in terms of reactivity and biological activity.
Comparison with Similar Compounds
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives
N2-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}methanone
This comprehensive overview provides a detailed understanding of 4-(1,3-Benzoxazol-2-yl)-N-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxamide, highlighting its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
